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Compound of Interest

Compound Name: Ethyl 6-methyl-3-oxoheptanoate

Cat. No.: B1285258

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, detailing the core chemical properties, synthesis, and
analytical characterization of Ethyl 6-methyl-3-oxoheptanoate.

Introduction

Ethyl 6-methyl-3-oxoheptanoate is a 3-keto ester, a class of organic compounds that are
pivotal as intermediates in various synthetic pathways.[1] Its structure, featuring a ketone and
an ester functional group separated by a methylene group, imparts a unique reactivity profile
that is highly valuable in the synthesis of more complex molecules, including heterocyclic
compounds and pharmacologically active agents.[1] The presence of the active methylene
group allows for facile alkylation and condensation reactions, making it a versatile building
block in medicinal chemistry and drug discovery.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 6-methyl-3-
oxoheptanoate is fundamental for its application in research and development. These
properties dictate the choice of reaction conditions, purification methods, and appropriate
handling and storage procedures.

Table 1: Key Physicochemical Properties of Ethyl 6-
methyl-3-oxoheptanoate
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Property Value Source

Molecular Formula C10H1803 [3]

Molecular Weight 186.25 g/mol [3]
ethyl 6-methyl-3-

IUPAC Name [3]
oxoheptanoate

CAS Number 57689-16-4 [3]
Colorless to almost colorless

Appearance o [1112]
clear liquid

Boiling Point 110 - 112 °C at 15 mmHg [1112]

Density 0.970 g/cm?3 [11[2]

SMILES CCOC(=0O)CC(=0)Cccc(Cc)C [3]
LLAQANOMMFENEZ-

InChiKey [3]

UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of 3-keto esters like Ethyl 6-methyl-3-oxoheptanoate often involves
condensation reactions. The Claisen condensation, or its crossed variant, is a classical and
common method for forming the carbon-carbon bond central to the B-keto ester functionality.[4]

Synthetic Workflow: Crossed Claisen Condensation

The synthesis of Ethyl 6-methyl-3-oxoheptanoate can be achieved via a crossed Claisen
condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed,
typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate,
which then acts as the nucleophile.[4][5]
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Caption: Workflow for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.

Keto-Enol Tautomerism

A significant aspect of the chemistry of Ethyl 6-methyl-3-oxoheptanoate is its existence as an
equilibrium mixture of keto and enol tautomers.[4][6] This equilibrium is a fundamental concept
for B-dicarbonyl compounds, where an acidic a-hydrogen facilitates the reversible
isomerization.[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a
pseudo-six-membered ring.[6][7] The position of this equilibrium is influenced by factors such
as solvent polarity and temperature.[4][7]

Caption: Keto-enol tautomerism in [3-keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in
NMR, where distinct signals for both the keto and enol forms will be present.[4]

Spectroscopic Characterization

The structural elucidation of Ethyl 6-methyl-3-oxoheptanoate relies on a combination of
spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Ethyl 6-
methyl-3-oxoheptanoate
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) Predicted .
Technique Parameter VT Interpretation
alue/lRange
~0.9 ppm (d, Isopropyl -CHsEthyl
6H)~1.25 ppm (t, ester -CHsAlkyl chain
3H)~1.5-1.7 ppm (m, rotons-CH2C(O)-o-
1H NMR Chemical Shift (8) 3H;~2 c ppmp(F; ( iethylene ©)
2H)~3.4 ppm (s, protonsEthyl ester -
2H)~4.15 ppm (g, 2H)  OCHa2-
Ethyl ester -
CHslsopropyl -
CHslsopropyl -CH-
~14 ppm~22 ppm~28 P ) Py
Alkyl chain -CHz-a-
] ) ppm~40 ppm~49
13C NMR Chemical Shift (d) methylene

ppm~61 ppm~167
ppm~202 ppm

carbonEthyl ester -
OCH:-Ester
carbonylKetone

carbonyl

IR Spectroscopy Wavenumber (cm~1)

~2960 cm~—1~1745
cm~—1~1715

cm~1~1150 cm—!

C-H stretch
(alkane)C=0 stretch
(ester)C=0 stretch
(ketone)C-O stretch

(ester)

Mass Spectrometry m/z

186.1256 (M+)141,
115, 85, 57

Molecular lonKey

Fragmentation lons

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for

similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

o Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
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» Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

e 1H NMR: Acquire the spectrum using a standard pulse sequence.
e 13C NMR: Acquire the spectrum with proton decoupling.

o Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the
spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy[8]

o Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate
(e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.

o Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a
range of 4000-400 cm~1. Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will generate the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)[9]

e Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
organic solvent like dichloromethane or ethyl acetate.

o Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas
chromatograph (GC-MS). Use Electron lonization (EIl) as the ionization method.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragmentation patterns.
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Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance
the pharmacological properties of a lead compound, is a well-established concept in drug
discovery.[10] The isohexyl moiety of Ethyl 6-methyl-3-oxoheptanoate can be a valuable
component in this context. Its incorporation into a molecule can modulate lipophilicity, improve
metabolic stability by blocking potential sites of oxidation, and influence the compound's
conformation to enhance binding to a biological target.[10]
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While direct applications of Ethyl 6-methyl-3-oxoheptanoate in marketed drugs are not
extensively documented, its value lies in its role as a versatile intermediate. For instance, 3-
keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to
form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1] The ability
to further functionalize the molecule at the active methylene position allows for the generation
of diverse chemical libraries for screening and lead optimization.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Ethyl 6-methyl-3-oxoheptanoate is classified with the following hazards:

e H315: Causes skin irritation[3]
o H319: Causes serious eye irritation[3]
o H335: May cause respiratory irritation[3]

Precautionary Measures:[3]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to
use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a
lab coat.[3][11]

Conclusion

Ethyl 6-methyl-3-oxoheptanoate is a chemical intermediate with significant potential in
organic synthesis, particularly within the realm of drug discovery and development. Its
reactivity, governed by the B-keto ester functionality and the presence of an isohexyl group,
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allows for its use in constructing complex molecular architectures. A comprehensive
understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this
guide, is essential for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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